

# Application Note: Quantification of Guanosine in Plasma using HPLC-UV

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Compound of Interest		
Compound Name:	alpha-Guanosine	
Cat. No.:	B13027704	Get Quote

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#### Introduction

Guanosine, a purine nucleoside, is a fundamental component of nucleic acids and plays a crucial role in various cellular processes. Its quantification in plasma is essential for pharmacokinetic studies, monitoring of therapeutic nucleoside analogs, and investigating its role in certain pathological conditions. This application note provides a detailed protocol for the quantification of guanosine in plasma using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

## **Principle**

This method involves the isolation of guanosine from plasma samples through protein precipitation, followed by chromatographic separation on a C18 reversed-phase column. An isocratic mobile phase allows for consistent and reproducible separation. Guanosine is detected by its UV absorbance at 254 nm. Quantification is achieved by comparing the peak area of guanosine in the sample to a standard curve prepared with known concentrations of guanosine.

## Experimental Protocols Materials and Reagents

Guanosine standard (≥98% purity)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Formic acid
- Ultrapure water
- Human plasma (drug-free)
- 0.22 μm syringe filters

#### **Equipment**

- · HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm particle size)[1]
- Microcentrifuge
- · Vortex mixer
- Analytical balance
- pH meter

#### **Preparation of Solutions**

- Mobile Phase (10 mM Ammonium Formate in Water:Acetonitrile, 97:3, v/v, pH adjusted to 3.9 with Formic Acid):
  - Dissolve 0.63 g of ammonium formate in 970 mL of ultrapure water.
  - Adjust the pH to 3.9 with formic acid.
  - Add 30 mL of acetonitrile and mix thoroughly.



- Filter the mobile phase through a 0.22 μm filter before use.
- Stock Solution of Guanosine (1 mg/mL):
  - Accurately weigh 10 mg of guanosine standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions:
  - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 μg/mL to 20 μg/mL.

### **Sample Preparation**

- Thaw frozen plasma samples at room temperature.
- To 200  $\mu$ L of plasma in a microcentrifuge tube, add 400  $\mu$ L of ice-cold acetonitrile to precipitate the proteins.[2]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.

## **Chromatographic Conditions**



Parameter	Condition
Instrument	HPLC with UV Detector
Column	C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase	10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), pH 3.9[3][4]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25°C
UV Detection	254 nm
Run Time	15 minutes

#### **Method Validation**

The method should be validated according to standard guidelines, assessing the following parameters:

Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r²) > 0.99
Accuracy	85-115% of the nominal concentration
Precision (Intra- and Inter-day)	Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Recovery	> 80%
Specificity	No interfering peaks from endogenous plasma components at the retention time of guanosine.

## **Data Presentation**



The quantitative data for method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: Linearity of Guanosine Standards

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.1	
0.5	
1.0	
5.0	
10.0	
20.0	
Correlation Coefficient (r²)	> 0.99

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)	Measured Concentration (Mean ± SD, n=5)	Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Low QC (0.3 μg/mL)				
Mid QC (7.5 μg/mL)	_			
High QC (15 μg/mL)	_			

Table 3: Recovery



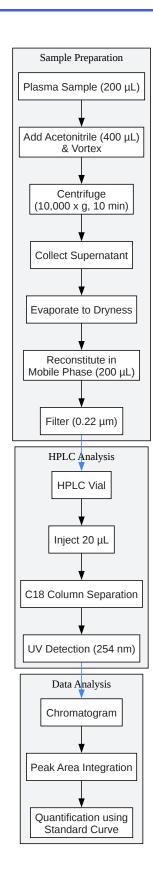




Spiked Concentration (µg/mL)	Peak Area (Extracted Sample)	Peak Area (Direct Injection)	Recovery (%)
Low QC (0.3 μg/mL)			
Mid QC (7.5 μg/mL)	_		
High QC (15 μg/mL)	-		

# Visualizations Experimental Workflow



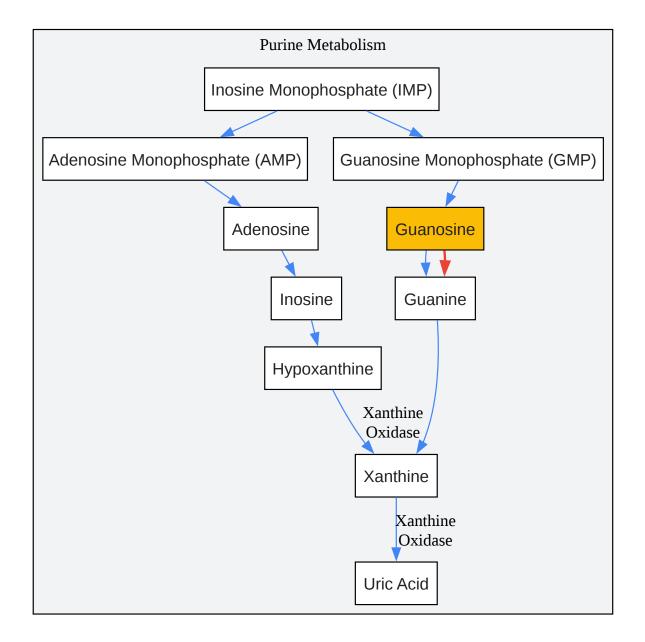


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Caption: Workflow for Guanosine Quantification in Plasma.



#### **Purine Metabolism Pathway**



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Caption: Simplified Purine Metabolism Pathway Highlighting Guanosine.



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